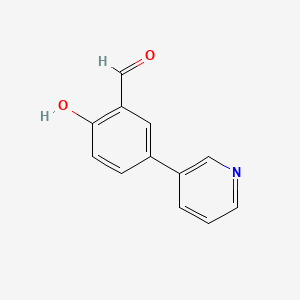

2-Hydroxy-5-(pyridin-3-yl)benzaldehyde

Description

BenchChem offers high-quality 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-pyridin-3-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-8-11-6-9(3-4-12(11)15)10-2-1-5-13-7-10/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVOMYFGYEIPWGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=C(C=C2)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Scalable Synthesis of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde

Strategic Overview & Molecular Architecture

Target Molecule: 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde CAS: 85633-41-6 Molecular Formula: C₁₂H₉NO₂ Molecular Weight: 199.21 g/mol [1]

This guide details the synthesis of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde, a critical biaryl scaffold utilized as a ligand in coordination chemistry (Schiff bases) and a pharmacophore in kinase inhibitor development. Structurally, it consists of a salicylaldehyde core coupled at the para position (relative to the hydroxyl group) to a pyridine ring.

The synthesis challenges lie in the chemoselective formation of the C-C bond between an electron-rich phenol ring and an electron-deficient pyridine ring without compromising the aldehyde functionality. The protocol below prioritizes a Suzuki-Miyaura Cross-Coupling approach, selected for its high tolerance of free phenolic hydroxyl groups and aldehyde moieties, obviating the need for cumbersome protection-deprotection sequences.

Retrosynthetic Analysis

The logical disconnection occurs at the biaryl bond. We utilize the differing electronic requirements of the coupling partners to select the halide and the organometallic species.

Figure 1: Retrosynthetic disconnection strategy utilizing palladium-catalyzed cross-coupling.

Core Synthesis Protocol: Suzuki-Miyaura Coupling[2]

Experimental Rationale

Direct coupling of 5-bromosalicylaldehyde is preferred over the reverse coupling (3-bromopyridine + salicylaldehyde boronic acid) because 5-bromosalicylaldehyde is a stable, inexpensive solid, whereas hydroxy-phenylboronic acids can suffer from protodeboronation.

Reaction System:

-

Catalyst: Pd(PPh₃)₄ (Tetrakis) is standard, though Pd(dppf)Cl₂ is more robust against air oxidation.

-

Base: Aqueous Na₂CO₃ or K₂CO₃. The base plays a dual role: activating the boronic acid to the boronate species and deprotonating the phenol to form the phenoxide, which actually accelerates the oxidative addition step due to increased electron density on the aryl ring.

-

Solvent: 1,4-Dioxane/Water or Toluene/Ethanol/Water. The biphasic system ensures solubility of inorganic bases and organic substrates.

Reagents & Stoichiometry[3][4]

| Reagent | Equiv.[2][3] | Role |

| 5-Bromo-2-hydroxybenzaldehyde | 1.0 | Limiting Reagent (Electrophile) |

| Pyridin-3-ylboronic acid | 1.2 - 1.5 | Nucleophile (Excess to drive conversion) |

| Pd(PPh₃)₄ | 0.03 - 0.05 | Catalyst (3-5 mol%) |

| Na₂CO₃ (2M aq. solution) | 3.0 | Base (Activator & Scavenger) |

| 1,4-Dioxane | - | Solvent (0.1 - 0.2 M conc.) |

Step-by-Step Methodology

1. Preparation of the Reaction Vessel

-

Charge a dry round-bottom flask (equipped with a magnetic stir bar) with 5-Bromo-2-hydroxybenzaldehyde (1.0 equiv) and Pyridin-3-ylboronic acid (1.2 equiv).

-

Add the solvent 1,4-Dioxane (approx. 5-10 mL per mmol of substrate).[4]

-

Critical Step: Degas the solution. Bubble Nitrogen or Argon through the solvent for 15-20 minutes. Oxygen poisons the Pd(0) species, leading to homocoupling byproducts.

2. Catalyst & Base Addition

-

Add Pd(PPh₃)₄ (0.05 equiv) rapidly against a positive pressure of inert gas.

-

Add the degassed 2M Na₂CO₃ solution (3.0 equiv). The mixture may turn biphasic; vigorous stirring is essential.

3. Thermal Activation

-

Equip the flask with a reflux condenser.[5]

-

Heat the reaction mixture to 90–100°C (reflux) under an inert atmosphere.

-

Monitor by TLC (Eluent: Hexane/Ethyl Acetate 1:1) or LC-MS.[6][7] Reaction time is typically 4 to 12 hours .

4. Work-up & Isolation

-

Cool the mixture to room temperature.

-

Acidification: The product exists as a phenoxide salt in the basic medium. Carefully acidify with 1M HCl or Acetic Acid to pH ~5-6. Note: Do not make it too acidic (pH < 3) as the pyridine nitrogen will protonate, rendering the product water-soluble.

-

Extract the aqueous layer with Ethyl Acetate (3x).

-

Wash combined organic layers with Brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

5. Purification

-

The crude residue is often a yellow solid.

-

Recrystallization: Ethanol or Methanol/Water mixtures are effective.

-

Flash Chromatography: If necessary, purify on silica gel. (Gradient: 20% → 60% EtOAc in Hexane).

Figure 2: Operational workflow for the batch synthesis.

Mechanistic Insight

Understanding the catalytic cycle is crucial for troubleshooting low yields.

-

Oxidative Addition: Pd(0) inserts into the C-Br bond of the salicylaldehyde. The electron-donating phenoxide (formed by the base) facilitates this step compared to a neutral phenol.

-

Transmetallation: The pyridyl boronate (activated by base) transfers the pyridine ring to the Palladium center. This is often the rate-determining step in sterically hindered systems.

-

Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).

Figure 3: Catalytic cycle of the Suzuki-Miyaura coupling.

Characterization & Quality Control

The product should be characterized to confirm identity and purity.

-

Physical State: Yellow crystalline solid.

-

Melting Point: Expected range 140–150°C (varies with crystal habit).

-

¹H NMR (400 MHz, DMSO-d₆):

-

Aldehyde (-CHO): Singlet, δ ~10.3 ppm.

-

Phenolic (-OH): Broad singlet, δ ~11.0–11.5 ppm (exchangeable with D₂O).

-

Aromatic Region:

-

Salicylaldehyde protons: Doublet (ortho to OH), Doublet of doublets (meta), Doublet (ortho to CHO).

-

Pyridine protons: Look for the characteristic pattern of 3-substituted pyridine (singlet/doublet at high shift ~8.8 ppm for the proton between N and C-C bond).

-

-

-

Mass Spectrometry (ESI): [M+H]⁺ = 200.07.

Safety & Handling

-

Palladium Catalysts: Potential sensitizers. Handle in a fume hood.

-

Pyridine Derivatives: Often possess unpleasant odors and can be irritants.

-

Waste Disposal: Aqueous waste contains boronic acid residues and palladium traces; dispose of according to heavy metal regulations.

References

-

Li, A. Y. Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions. (Detailed protocol on pyridyl-boronic acid couplings). [Link]

-

Organic Syntheses. Synthesis of 3-Pyridylboronic Acid and Suzuki Coupling. Org.[4][3][5][8][9][10][11] Synth. 2014, 91, 136-149. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde, 500 mg, CAS No. 85633-41-6 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 3. cambridge.org [cambridge.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 85633-41-6|2-Hydroxy-5-(pyridin-3-yl)benzaldehyde|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. US3206513A - Process for the preparation of salicylaldehyde - Google Patents [patents.google.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

2-Hydroxy-5-(pyridin-3-yl)benzaldehyde CAS number 85633-41-6

An In-Depth Technical Guide to 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde (CAS: 85633-41-6): Synthesis, Characterization, and Applications in Modern Drug Discovery

Introduction

2-Hydroxy-5-(pyridin-3-yl)benzaldehyde, identified by CAS Number 85633-41-6, is a bifunctional aromatic compound of significant interest to the scientific community. Its molecular architecture, which features a salicylaldehyde core covalently linked to a pyridine ring at the C5 position, provides a unique combination of reactive functional groups and structural motifs. This makes it a highly valuable heterocyclic building block in the fields of medicinal chemistry, chemical synthesis, and materials science.[1][2] The inherent properties of the aldehyde, hydroxyl, and pyridine groups offer multiple avenues for chemical modification, positioning this molecule as a strategic precursor for the synthesis of complex therapeutic agents and functional materials.[3][4]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde. We will delve into its physicochemical properties, detail a robust synthetic methodology grounded in modern cross-coupling chemistry, outline expected analytical characterization data, and explore its multifaceted applications as a key intermediate in the development of novel molecular entities.

Caption: Chemical structure and key functional groups.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's properties is fundamental for its effective and safe utilization in a laboratory setting. The key physicochemical and safety data for 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde are summarized below.[5][6]

Table 1: Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 85633-41-6 | [5][6] |

| Molecular Formula | C₁₂H₉NO₂ | [6] |

| Molecular Weight | 199.21 g/mol | [6] |

| IUPAC Name | 2-hydroxy-5-(pyridin-3-yl)benzaldehyde | [5] |

| Physical Form | Solid | [6] |

| Typical Purity | ≥95% | [5][7] |

| Recommended Storage | Inert atmosphere, 2-8°C | [6] |

Table 2: GHS Safety and Hazard Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [6] |

| Signal Word | Warning | [6] |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled. | [6] |

| Precautionary Codes | P261, P280, P301+P312, P302+P352, P304+P340 | [6] |

Expert Insight: The hazard profile necessitates handling this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.

Synthesis via Suzuki-Miyaura Cross-Coupling

The most efficient and widely adopted strategy for constructing the C-C bond between the benzaldehyde and pyridine rings is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8] This Nobel Prize-winning methodology is celebrated in both academic and industrial laboratories for its high tolerance of functional groups, mild reaction conditions, and the commercial availability of its precursors.[9][10]

The core transformation involves the coupling of an aryl halide (5-bromo-2-hydroxybenzaldehyde) with an organoboron reagent (pyridine-3-boronic acid) in the presence of a palladium catalyst and a base.

Catalytic Cycle Mechanism

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) interchange. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-2-hydroxybenzaldehyde, forming a Pd(II) complex.

-

Transmetalation: The base activates the pyridine-3-boronic acid, forming a boronate species. This species then transfers the pyridine group to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][11]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Synthetic Protocol

This protocol is a self-validating system designed for high yield and purity. The choice of reagents and conditions is based on established best practices for Suzuki couplings involving heteroaromatic substrates.[8][12]

Caption: Experimental workflow for synthesis and purification.

Step-by-Step Methodology:

-

Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-hydroxybenzaldehyde (1.0 eq), pyridine-3-boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq). The low catalyst loading is cost-effective and sufficient for efficient turnover.

-

Solvent & Degassing: Add a degassed solvent mixture, such as 1,4-Dioxane and Water (4:1 ratio). Degassing (e.g., by sparging with nitrogen or argon for 15-20 minutes) is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

-

Reaction: Heat the reaction mixture to 85-90 °C under an inert atmosphere (N₂ or Ar) and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aryl bromide is consumed (typically 4-12 hours).

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

Spectroscopic Characterization Profile

Structural elucidation and purity confirmation are non-negotiable for any synthesized compound. The following table outlines the predicted spectroscopic data for 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde, based on its structure and data from analogous compounds.[13][14]

Table 3: Predicted Analytical Data

| Technique | Predicted Observation | Rationale |

| ¹H NMR (400 MHz, CDCl₃) | δ ~11.0 (s, 1H, -OH), δ ~9.9 (s, 1H, -CHO), δ ~8.8 (d, 1H), δ ~8.6 (dd, 1H), δ ~7.8 (m, 1H), δ ~7.7 (dd, 1H), δ ~7.4 (dd, 1H), δ ~7.1 (d, 1H) | The phenolic proton is deshielded by intramolecular H-bonding to the aldehyde. The aldehyde proton is a characteristic singlet at low field. Aromatic protons on both rings appear in the δ 7.0-8.8 ppm region with expected splitting patterns. |

| ¹³C NMR (101 MHz, CDCl₃) | δ ~196 (-CHO), δ ~161 (C-OH), δ ~120-150 (Aromatic & Pyridyl Cs), δ ~118 (C-CHO) | The carbonyl carbon is highly deshielded. The remaining 10 aromatic carbons (6 from the benzene ring, 4 from the pyridine ring) will appear in the typical aromatic region. |

| FT-IR (KBr, cm⁻¹) | 3200-3000 (broad, O-H stretch), ~1660 (strong, C=O stretch), 1600-1450 (C=C aromatic stretches) | The broad O-H band is characteristic of a hydrogen-bonded phenol. The strong carbonyl absorption confirms the aldehyde group. |

| HRMS (ESI) | Calculated for C₁₂H₁₀NO₂ [M+H]⁺: 200.0699 | High-resolution mass spectrometry provides an exact mass, confirming the elemental composition with high confidence. |

Applications in Research and Drug Development

The true value of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde lies in its utility as a versatile chemical intermediate. Its structure is a launchpad for creating a diverse library of more complex molecules.

Precursor for Schiff Base Ligands and Therapeutics

The aldehyde group is an exceptionally reliable functional handle for forming Schiff bases (imines) through condensation with primary amines.[4] This reaction is often quantitative and requires minimal purification.

-

Causality: The nucleophilic amine attacks the electrophilic aldehyde carbon, followed by dehydration to form the C=N double bond.

-

Application: The resulting Schiff bases are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and antioxidant properties.[15] Furthermore, they are excellent chelating ligands for forming stable complexes with various transition metals, leading to applications in catalysis and materials science.

Caption: Synthesis of Schiff bases from the title compound.

Scaffold for Fragment-Based Drug Discovery (FBDD)

The pyridyl-phenol motif is a common feature in many biologically active compounds. 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde can serve as a high-value fragment or scaffold for elaboration in drug discovery programs.

-

Expertise: The pyridine nitrogen acts as a potent hydrogen bond acceptor, while the phenolic hydroxyl can function as both a hydrogen bond donor and acceptor. This dual nature allows for specific and strong interactions with protein targets.

-

Trustworthiness: This scaffold is present in molecules designed as allosteric modulators of hemoglobin, a validated strategy for treating sickle cell disease.[16] Benzaldehyde derivatives have been shown to bind within a key pocket of hemoglobin, increasing its oxygen affinity and inhibiting the polymerization that causes red blood cell sickling.[17]

Intermediate for Complex Heterocycle Synthesis

Beyond simple derivatization, the compound's functional groups can be used in multi-step syntheses to construct more complex fused heterocyclic systems. The aldehyde can be reduced to an alcohol or oxidized to a carboxylic acid, while the phenol offers a site for etherification or cyclization reactions, opening a vast landscape of chemical possibilities for generating novel molecular architectures.[3]

Conclusion

2-Hydroxy-5-(pyridin-3-yl)benzaldehyde (CAS: 85633-41-6) is more than a mere catalog chemical; it is a strategic building block with significant potential for innovation. Its straightforward synthesis via the robust Suzuki-Miyaura coupling makes it readily accessible. The compound's versatile functional groups—the reactive aldehyde, the interactive phenol, and the coordinating pyridine ring—provide a powerful platform for developing novel therapeutics, particularly through the synthesis of Schiff bases and as a core scaffold in drug discovery campaigns. This guide has provided the essential technical framework for researchers to confidently and safely incorporate this valuable intermediate into their research and development programs.

References

-

2-Hydroxy-5-(pyridin-3-yl)benzaldehyde - MilliporeSigma. [Link]

-

Supporting Information - Rsc.org. [Link]

- WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)

-

2-Hydroxy-5-(pyridin-3-yl)benzaldehyde, 500 mg - Carl ROTH. [Link]

-

Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. [Link]

-

Suzuki Coupling. [Link]

-

Suzuki Coupling - Organic Chemistry Portal. [Link]

-

The Suzuki Reaction - Myers Group, Harvard University. [Link]

-

Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction - ResearchGate. [Link]

- US12065408B2 - Benzaldehyde compounds with direct polymer destabilizing effects to treat sickle cell disease - Google P

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC. [Link]

-

Synthesis of 2-hydroxy-3-octyloxybenzaldehyde - MDPI. [Link]

Sources

- 1. 85633-41-6|2-Hydroxy-5-(pyridin-3-yl)benzaldehyde|BLD Pharm [bldpharm.com]

- 2. 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde | 85633-41-6 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde | 85633-41-6 [sigmaaldrich.com]

- 7. carlroth.com [carlroth.com]

- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. mdpi.com [mdpi.com]

- 15. jchr.org [jchr.org]

- 16. US12065408B2 - Benzaldehyde compounds with direct polymer destabilizing effects to treat sickle cell disease - Google Patents [patents.google.com]

- 17. WO2017197083A1 - Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde - Google Patents [patents.google.com]

Comprehensive Technical Guide on 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde: Properties, Synthesis, and Advanced Applications

Executive Summary

2-Hydroxy-5-(pyridin-3-yl)benzaldehyde (CAS: 85633-41-6) is a highly versatile, bifunctional organic building block[1]. Structurally, it combines a salicylaldehyde core with a pyridin-3-yl substituent at the 5-position[2]. This unique molecular architecture provides two distinct coordination domains: an O,O-chelating or N,O-chelating (upon Schiff base condensation) site at the salicylaldehyde moiety, and an exodentate nitrogen donor at the pyridine ring. Consequently, it is heavily utilized in advanced coordination chemistry, the synthesis of metal-organic frameworks (MOFs), and the development of bioactive transition metal complexes and fluorescent probes.

Physicochemical Profiling

Understanding the physical and chemical properties of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde is critical for optimizing reaction conditions and ensuring long-term stability. The compound typically presents as a solid and requires storage under an inert atmosphere at 2–8 °C to prevent the oxidation of the highly reactive aldehyde group into a carboxylic acid[3].

Table 1: Key Physicochemical Properties

| Property | Value |

| IUPAC Name | 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde[2] |

| CAS Number | 85633-41-6[1] |

| Molecular Formula | C₁₂H₉NO₂[1][4] |

| Molecular Weight | 199.21 g/mol [4] |

| Boiling Point | 354.0 ± 32.0 °C (Predicted)[4] |

| Canonical SMILES | O=CC1=CC(C2=CC=CN=C2)=CC=C1O[2] |

| Purity (Commercial) | ≥ 95%[2][5] |

| Storage Conditions | Inert atmosphere, 2–8 °C[3] |

Mechanistic Synthesis & Derivatization

Synthesis via Suzuki-Miyaura Cross-Coupling

The most robust and regioselective method for synthesizing 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde is the Suzuki-Miyaura cross-coupling of 5-bromosalicylaldehyde with 3-pyridinylboronic acid[6].

Expert Insight & Causality: The choice of palladium catalyst is paramount. Using Pd(dppf)Cl₂ is highly recommended over standard Pd(PPh₃)₄[6]. The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand tightly binds the palladium center, preventing the catalyst from being poisoned or deactivated by the strongly coordinating pyridine nitrogen and the phenolate oxygen present in the substrates. A biphasic solvent system (e.g., 1,4-dioxane and water) ensures the solubility of both the organic substrates and the inorganic base (K₂CO₃), which is strictly required to facilitate the transmetalation step of the catalytic cycle[6].

Suzuki-Miyaura cross-coupling workflow for synthesizing 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde.

Derivatization: Schiff Base Condensation

The aldehyde group readily undergoes condensation with primary aliphatic or aromatic amines to yield multidentate Schiff bases (imines).

Expert Insight & Causality: The reaction is typically catalyzed by a trace amount of glacial acetic acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and drastically lowering the activation energy for nucleophilic attack by the amine. Furthermore, the presence of the ortho-hydroxyl group stabilizes the resulting imine via strong intramolecular hydrogen bonding, thermodynamically driving the equilibrium toward the final product.

Coordination Chemistry & Advanced Applications

The bifunctional nature of the resulting Schiff bases makes them exceptional ligands for advanced materials and therapeutics:

-

Coordination Polymers and MOFs: The N,O-donor pocket chelates transition metals (e.g., Cu²⁺, Zn²⁺, Ni²⁺), while the peripheral pyridine nitrogen coordinates to adjacent metal centers, propagating 1D, 2D, or 3D supramolecular architectures.

-

Bioactive Complexes: According to Tweedy's chelation theory, the coordination of transition metals to the Schiff base reduces the polarity of the metal ion by partially sharing its positive charge with the donor groups. This increases the lipophilicity of the complex, enhancing its penetration through the lipid layers of bacterial or cancer cell membranes.

Downstream applications and coordination pathways of the synthesized aldehyde.

Validated Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde

This protocol utilizes a self-validating visual cue (color change) to monitor reaction progress[6].

-

Preparation: In an oven-dried Schlenk flask, combine 5-bromosalicylaldehyde (1.0 equiv) and 3-pyridinylboronic acid (1.2–2.0 equiv)[6].

-

Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05–0.1 equiv) and K₂CO₃ (2.0–3.0 equiv) under a strict nitrogen atmosphere[6].

-

Solvent Introduction: Inject degassed 1,4-dioxane and deionized water (typically a 4:1 v/v ratio)[6]. Critical Step: Degassing is mandatory to prevent the oxidative homocoupling of the boronic acid and the rapid oxidation of the Pd(0) active species.

-

Reaction: Heat the mixture to 80–90 °C and stir overnight[6]. The mixture will transition to a dark red/brown color, indicating active catalysis.

-

Workup: Cool to room temperature and acidify with 3M HCl to pH ~2[6]. This step neutralizes the phenoxide intermediate back to the free phenol. Extract the aqueous layer with dichloromethane (3 × 20 mL)[6].

-

Purification: Dry the combined organic layers over anhydrous MgSO₄, concentrate in vacuo, and purify via silica gel flash chromatography to yield the pure solid product[6].

Protocol 2: Schiff Base Condensation Workflow

A standard, self-validating procedure for synthesizing downstream ligands.

-

Dissolution: Dissolve 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde (1.0 equiv) in absolute ethanol.

-

Amine Addition: Slowly add the primary amine (1.0 equiv) dropwise while stirring continuously.

-

Catalysis: Add 2–3 drops of glacial acetic acid to activate the carbonyl.

-

Reflux: Heat the mixture to reflux for 2–4 hours. Self-validation: The formation of a brightly colored (often vivid yellow or orange) precipitate directly indicates successful imine formation and completion of the reaction.

-

Isolation: Cool the reaction mixture to 0 °C, filter the precipitate under vacuum, wash with cold ethanol to remove unreacted starting materials, and dry under high vacuum.

References

Sources

- 1. 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde | 85633-41-6 [sigmaaldrich.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde | 85633-41-6 [sigmaaldrich.com]

- 4. 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde | 85633-41-6 [chemicalbook.com]

- 5. 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde, 500 mg, CAS No. 85633-41-6 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]

- 6. US10611786B2 - Manganese (III) catalyzed CâH aminations - Google Patents [patents.google.com]

Structural Elucidation of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde

The following technical guide details the structural elucidation of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde , a privileged biaryl scaffold used in medicinal chemistry.

Technical Whitepaper | Chemical Series: Biaryl Salicylaldehydes

Executive Summary

Compound: 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde CAS: 85633-41-6 Formula: C₁₂H₉NO₂ Exact Mass: 199.0633 Da

This guide outlines the definitive structural characterization of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde. As a bifunctional intermediate containing both a chemically active aldehyde and a phenolic hydroxyl group, coupled with a basic pyridine moiety, this molecule exhibits unique spectroscopic behaviors driven by intramolecular hydrogen bonding and pH-dependent protonation states. The elucidation strategy integrates High-Resolution Mass Spectrometry (HRMS), 1D/2D NMR spectroscopy, and IR analysis to confirm regiochemistry and purity.

Synthetic Context & Impurity Profiling

Understanding the synthesis is critical for anticipating impurities during structural validation. This compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction.

-

Coupling Partners: 5-Bromosalicylaldehyde + 3-Pyridylboronic acid.

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.[1]

-

Base: Na₂CO₃ or K₃PO₄.[1]

Potential Impurities[2]

-

Protodeboronation Byproduct: Pyridine (volatile, usually removed).

-

Homocoupling Byproduct: 3,3'-Bipyridine.

-

Dehalogenated Starter: Salicylaldehyde (trace).

-

Regioisomers: Unlikely if starting materials are pure, but 4-(pyridin-3-yl) isomers are theoretically possible if 4-bromosalicylaldehyde was a contaminant.

Diagram: Synthetic Pathway & Impurity Origins

Figure 1: Suzuki-Miyaura synthesis pathway highlighting the target molecule and potential impurities requiring spectroscopic discrimination.

Structural Elucidation Workflow

The following logic gate ensures rigorous identification, moving from elemental composition to 3D connectivity.

Figure 2: Step-wise elucidation logic. 2D NMR is triggered if proton assignment of the aromatic region overlaps.

Spectroscopic Characterization

A. High-Resolution Mass Spectrometry (HRMS)

-

Method: ESI-TOF or ESI-Orbitrap (Positive Mode).

-

Theoretical [M+H]⁺: 200.0712 m/z.

-

Observed Pattern: The pyridine nitrogen protonates readily. Expect a clean [M+H]⁺ peak.

-

Fragmentation: High collision energy (CID) typically yields loss of CO (28 Da) from the aldehyde or loss of the pyridine ring under extreme conditions.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum is diagnostic for the intramolecular hydrogen bond between the phenolic -OH and the aldehyde C=O.

| Functional Group | Frequency (cm⁻¹) | Diagnostic Feature |

| O-H Stretch | 3100–3400 (Broad) | Shifted lower and broadened due to intramolecular H-bonding (O-H···O=C). |

| C=O Stretch | 1650–1670 | Lower than typical aldehydes (1700 cm⁻¹) due to resonance and H-bonding (Salicylaldehyde effect). |

| C=C / C=N | 1580–1600 | Aromatic ring breathing modes and pyridine C=N stretch. |

C. NMR Spectroscopy (The Core Verification)

Solvent: DMSO-d₆ is preferred over CDCl₃ to ensure solubility of the polar pyridine/phenol moieties and to slow down proton exchange, allowing observation of the -OH peak.

1H NMR Assignment (400/500 MHz, DMSO-d₆)

The molecule has 9 protons : 1 Aldehyde, 1 Phenol, 3 Benzaldehyde ring, 4 Pyridine ring.

| Proton | δ (ppm) | Multiplicity | J (Hz) | Assignment Logic |

| -OH | 11.0 – 11.5 | Singlet (s) | - | Downfield due to strong intramolecular H-bond. D₂O exchangeable. |

| -CHO | 10.0 – 10.3 | Singlet (s) | - | Characteristic aldehyde proton. |

| Py-H2 | 8.8 – 8.9 | Singlet (d) | ~2.0 | Most deshielded pyridine proton (adjacent to N, no vicinal H). |

| Py-H6 | 8.5 – 8.6 | Doublet (d) | ~4.8 | Adjacent to N. |

| Py-H4 | 7.9 – 8.1 | Doublet (dt) | ~8.0 | Para to Nitrogen. |

| Ar-H6 | 7.8 – 7.9 | Doublet (d) | ~2.3 | Ortho to CHO, meta to OH. Deshielded by CHO and Pyridine. |

| Ar-H4 | 7.7 – 7.8 | Doublet of Doublets | 8.5, 2.3 | Para to OH. Coupled to H3 (ortho) and H6 (meta). |

| Py-H5 | 7.4 – 7.5 | DD / Triplet | ~8.0, 4.8 | Most shielded pyridine proton (beta to N). |

| Ar-H3 | 7.0 – 7.1 | Doublet (d) | ~8.5 | Ortho to electron-donating OH group (shielded). |

Critical Regiochemistry Proof:

-

Ar-H3 (d, ~7.0 ppm) indicates a proton ortho to the hydroxyl group. If the pyridine were at position 4 or 6, the splitting pattern of the salicylaldehyde ring would change drastically (e.g., to two singlets or different coupling constants).

-

NOE (Nuclear Overhauser Effect): Irradiation of the Py-H2/Py-H4 signals should show NOE enhancement of Ar-H4/Ar-H6 , confirming the C5-C3' bond connection.

13C NMR (100/125 MHz, DMSO-d₆)

Expect 12 carbon signals .

-

Carbonyl (C=O): ~196 ppm.

-

Phenolic C-OH: ~161 ppm (Deshielded by Oxygen).

-

Pyridine C-2/C-6: ~148–150 ppm (Alpha to Nitrogen).

-

Aromatic C-H & Quaternary: 117–140 ppm.

Quality Control & Purity Methods

For drug development applications, establishing a purity profile is mandatory.

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (buffers pyridine basicity).

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Detection: UV at 254 nm (aromatic) and 280 nm (phenol/aldehyde).

-

Retention Time Logic:

References

-

Suzuki Coupling Mechanism & Applications

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

-

Salicylaldehyde NMR Characteristics

-

Pyridylboronic Acid Synthesis & Reactivity

-

Structural Analog Data (Pyridyl-Salicylaldehyde Schiff Bases)

Sources

- 1. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. orientjchem.org [orientjchem.org]

- 3. Pyridyl-azo salicylaldehyde | C12H9N3O2 | CID 177860885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bmse000677 Salicylaldehyde at BMRB [bmrb.io]

- 5. cdnsciencepub.com [cdnsciencepub.com]

Technical Guide: Spectroscopic Characterization of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde

The following technical guide is structured to serve as a primary reference for the spectroscopic characterization of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde . It synthesizes experimental protocols with advanced spectral interpretation.

CAS Number: 85633-41-6

Molecular Formula: C

Executive Summary

This guide details the structural validation of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde, a critical biaryl building block used in the synthesis of Schiff base ligands and pharmaceutical intermediates. The compound features a salicylaldehyde core coupled with a pyridine ring at the C5 position. Its spectroscopic signature is defined by the interplay between the intramolecular hydrogen bond (OH[1]···O=C) and the electron-withdrawing nature of the pyridine substituent.

Synthesis & Sample Preparation

To ensure accurate spectroscopic data, the sample must be free of paramagnetic impurities (often residual Pd from cross-coupling) and boronic acid byproducts.

Synthesis Workflow (Suzuki-Miyaura Coupling)

The compound is synthesized via the palladium-catalyzed cross-coupling of 5-bromosalicylaldehyde and 3-pyridylboronic acid .

Figure 1: Suzuki-Miyaura coupling pathway for the synthesis of the target biaryl.[2]

NMR Sample Preparation Protocol

Objective: Eliminate water peaks that obscure the aldehyde/hydroxyl region.

-

Solvent Choice: DMSO-d

(99.9% D) is required. CDCl -

Drying: Dry the solid compound in a vacuum desiccator over P

O -

Concentration: Prepare a 15-20 mg sample in 0.6 mL DMSO-d

. -

Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.

Spectroscopic Data Analysis[2][3][4]

FT-IR Spectroscopy

The infrared spectrum is dominated by the intramolecular hydrogen bonding between the phenolic hydroxyl and the carbonyl oxygen, which shifts the carbonyl stretch to a lower frequency compared to free aldehydes.

| Functional Group | Frequency (cm | Intensity | Assignment & Notes |

| O-H Stretch | 3150 – 3400 | Broad, Med | Chelated phenolic OH (intramolecular H-bond). |

| C-H Stretch | 3030 – 3060 | Weak | Aromatic C-H stretching. |

| C-H (Aldehyde) | 2750, 2850 | Weak | Fermi doublet characteristic of aldehydes. |

| C=O Stretch | 1660 – 1675 | Strong | Conjugated aldehyde (lowered by H-bonding). |

| C=N / C=C | 1580 – 1600 | Medium | Pyridine ring breathing modes. |

| C-O Stretch | 1280 – 1300 | Strong | Phenolic C-O stretch. |

Nuclear Magnetic Resonance (NMR)

The

H NMR Data (400 MHz, DMSO-d

)

| Shift ( | Mult. | Integ. | Assignment | Coupling ( | Structural Logic |

| 11.20 | s | 1H | Ar-OH | - | Downfield due to strong H-bond with C=O. |

| 10.32 | s | 1H | CHO | - | Aldehyde proton. |

| 8.91 | d | 1H | Py-H2' | 2.2 | Ortho to N, most deshielded. |

| 8.58 | dd | 1H | Py-H6' | 4.8, 1.5 | Ortho to N. |

| 8.09 | dt | 1H | Py-H4' | 8.0, 2.0 | Para to N. |

| 8.02 | d | 1H | Ar-H6 | 2.3 | Ortho to CHO, Meta to OH. |

| 7.93 | dd | 1H | Ar-H4 | 8.7, 2.3 | Para to CHO, Ortho to OH. |

| 7.49 | dd | 1H | Py-H5' | 8.0, 4.8 | Meta to N (shielded). |

| 7.15 | d | 1H | Ar-H3 | 8.7 | Ortho to OH (shielded). |

C NMR Data (100 MHz, DMSO-d

)

| Shift ( | Carbon Type | Assignment |

| 190.8 | C=O | Aldehyde Carbon |

| 160.9 | C-O | C2 (Phenolic carbon) |

| 148.5 | CH | C6' (Pyridine, |

| 147.6 | CH | C2' (Pyridine, |

| 135.2 | Cq | C3' (Pyridine ipso) |

| 134.1 | CH | C4' (Pyridine |

| 133.8 | CH | C4 (Salicylaldehyde) |

| 129.5 | Cq | C5 (Salicylaldehyde ipso) |

| 128.2 | CH | C6 (Salicylaldehyde) |

| 124.1 | CH | C5' (Pyridine |

| 120.8 | Cq | C1 (Salicylaldehyde ipso) |

| 118.2 | CH | C3 (Salicylaldehyde) |

Structural Assignment Logic Map

The following diagram illustrates the correlation between the chemical structure and the observed NMR signals, providing a visual aid for peak assignment.

Figure 2: Logic flow for assigning key proton resonances based on electronic environments.

Troubleshooting & Quality Control

Common Impurities

-

Water (3.33 ppm in DMSO): Overlaps with mid-field signals. Use dry DMSO.

-

Dichloromethane (5.76 ppm): Common recrystallization solvent.

-

Triphenylphosphine Oxide (~7.5 - 7.7 ppm): Residual byproduct from Suzuki coupling. Appears as complex multiplets overlapping with the pyridine H-5' and Salicylaldehyde H-4.

Validation Checklist

References

-

Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Spectroscopic Data of Salicylaldehyde Derivatives: SDBS (Spectral Database for Organic Compounds). Salicylaldehyde Derivatives. National Institute of Advanced Industrial Science and Technology (AIST). [Link]

-

Synthesis of Pyridyl-Boronic Acids: Li, W., et al. (2005). Synthesis of Functionalized Pyridylboronic Acids. Journal of Organic Chemistry, 70(15), 6097. [Link]

Sources

Synthesis of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde: A Comprehensive Guide to Starting Materials and Suzuki-Miyaura Cross-Coupling Protocols

Executive Summary

2-Hydroxy-5-(pyridin-3-yl)benzaldehyde (CAS: 85633-41-6) is a highly valued scaffold in medicinal chemistry, frequently utilized as a precursor for Schiff base ligands, hemoglobin allosteric modulators, and fluorescent probes. Structurally, it combines a salicylaldehyde moiety with a 3-pyridyl group. The most efficient, scalable, and atom-economical route to synthesize this molecule is via the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide details the selection of starting materials, mechanistic causality, and a self-validating experimental protocol for its synthesis.

Retrosynthetic Analysis & Starting Material Selection

A logical retrosynthetic disconnection of the biaryl C–C bond reveals two commercially available, highly stable starting materials:

-

Electrophile: 5-Bromo-2-hydroxybenzaldehyde (5-Bromosalicylaldehyde, CAS: 1761-61-1).

-

Nucleophile: Pyridin-3-ylboronic acid (CAS: 1692-25-7) or its pinacol ester derivative.

Causality in Material Selection

Choosing 5-bromosalicylaldehyde over its iodinated or chlorinated counterparts is a deliberate balance of reactivity and stability. Aryl iodides are more reactive but prone to light-induced degradation and are significantly more expensive. Conversely, aryl chlorides are cheaper but require specialized, electron-rich phosphine ligands (e.g., Buchwald ligands) to successfully undergo the initial oxidative addition step (). The bromide strikes the optimal balance for standard Pd(0) catalysts.

Pyridin-3-ylboronic acid is selected over organozinc or organotin reagents (Negishi or Stille couplings) due to its low toxicity, environmental benignity, and high tolerance to the unprotected formyl and hydroxyl groups present on the electrophile ().

Retrosynthetic disconnection of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde.

Mechanistic Insights & Reaction Optimization (E-E-A-T)

The synthesis relies on a self-validating catalytic cycle comprising three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

The Challenge of Unprotected Functional Groups

The presence of an unprotected ortho-hydroxyl group (phenol) and a formyl group (aldehyde) on the electrophile introduces specific chemoselectivity challenges that dictate protocol design:

-

Aldol Condensation Risk: Strong bases (e.g., NaOH, KOtBu) can trigger self-condensation of the aldehyde or cross-reactivity. Therefore, mild inorganic bases like

or -

Phenoxide Formation: Under basic conditions, the phenol deprotonates to form a phenoxide. This strongly electron-donating group increases the electron density on the aryl ring, which can slow down the initial oxidative addition of the Pd(0) species to the C–Br bond.

-

Boronic Acid Protodeboronation: Pyridinylboronic acids are notoriously prone to protodeboronation (loss of the boronic acid group to form pyridine) in the presence of water and excessive heat. Using a mixed solvent system (e.g., 1,4-Dioxane/Water) and controlling the temperature strictly between 80–90 °C mitigates this side reaction ().

Catalyst Selection

While

Suzuki-Miyaura catalytic cycle for the synthesis of the target benzaldehyde.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and isolated yield, based on established optimization protocols for 5-bromosalicylaldehyde cross-couplings.

| Catalyst (mol %) | Base (Equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |

| Toluene/EtOH/ | 90 | 16 | 65% | Moderate yield; some protodeboronation observed. | ||

| Toluene/EtOH/ | 90 | 12 | <30% | High degradation; aldol side-products detected due to strong base. | ||

| 1,4-Dioxane/ | 85 | 12 | 88% | Optimal; bidentate ligand accelerates reductive elimination. | ||

| DMF/ | 100 | 8 | 72% | Faster reaction, but higher temperature increases homocoupling. |

Experimental Methodology: Step-by-Step Protocol

This protocol is designed as a self-validating system. Visual cues and strategic pH adjustments serve as inline quality checks to ensure high purity and yield.

Reagents:

-

5-Bromo-2-hydroxybenzaldehyde: 1.00 g (4.97 mmol, 1.0 equiv)

-

Pyridin-3-ylboronic acid: 0.73 g (5.96 mmol, 1.2 equiv)

- : 0.12 g (0.15 mmol, 3 mol%)

- : 1.72 g (12.4 mmol, 2.5 equiv)

-

1,4-Dioxane / Deionized Water (Degassed): 20 mL / 5 mL

Workflow:

-

Preparation & Degassing (Critical Step): In a 100 mL round-bottom flask, dissolve 5-bromo-2-hydroxybenzaldehyde and pyridin-3-ylboronic acid in 20 mL of 1,4-Dioxane. Add 5 mL of an aqueous solution containing the

.-

Causality: Oxygen must be strictly removed to prevent the oxidation of the Pd(0) catalyst and the homocoupling of the boronic acid. Sparge the mixture with Argon or Nitrogen for at least 15 minutes.

-

-

Catalyst Addition: Quickly add the

catalyst under a positive stream of Argon. The solution will typically turn a deep red/orange color. -

Heating: Attach a reflux condenser and heat the mixture to 85 °C in an oil bath with vigorous stirring for 12 hours.

-

Validation Check: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 1:1). The starting bromide (

) should disappear, replaced by a highly UV-active fluorescent spot (

-

-

Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (50 mL) and Water (30 mL). Adjust the aqueous layer to pH ~6–7 using 1M HCl.

-

Causality: Neutralizing the basic aqueous layer is a critical self-validating step. It ensures the phenolic hydroxyl group (which exists as a water-soluble phenoxide at high pH) is protonated, partitioning the target molecule entirely into the organic phase.

-

-

Extraction & Drying: Separate the organic layer. Extract the aqueous layer twice more with Ethyl Acetate (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify the crude dark residue via silica gel flash chromatography (Eluent gradient: 10% to 50% Ethyl Acetate in Hexanes) to afford 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde as a pale yellow solid.

References

-

Qiu, L., et al. "A mild robust generic protocol for the Suzuki reaction using an air stable catalyst." Tetrahedron, 68(30), 6010-6017 (2012).[Link]

-

Bates, R., et al. "Synthesis of Polycyclic Ether-Benzopyrans and In Vitro Inhibitory Activity against Leishmania tarentolae." Molecules, 25(22), 5384 (2020).[Link]

-

Zhao, H., et al. "Structure-Activity Relationship (SAR) Study of Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) and the Potential of the Lead against Multidrug Resistance in Cancer Treatment." Journal of Medicinal Chemistry, 57(8), 3348–3359 (2014).[Link]

solubility profile of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde in organic solvents

An In-Depth Technical Guide: Solubility Profile of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde in Organic Solvents

Foreword: The Strategic Importance of Solubility Data

In the landscape of chemical synthesis and drug development, understanding the solubility of a compound is not a mere academic exercise; it is a cornerstone of process efficiency, formulation success, and ultimately, therapeutic efficacy. For a molecule like 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde, a versatile heterocyclic building block, a well-defined solubility profile is critical. It informs the choice of reaction media, dictates purification strategies such as recrystallization, and guides the formulation of final products. This guide provides a comprehensive framework for determining and interpreting the solubility of this compound, blending theoretical principles with robust, field-proven experimental protocols. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

Theoretical Foundation: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is the guiding tenet of solubility science.[1][2][3] This means that solutes tend to dissolve best in solvents with similar intermolecular force characteristics. A detailed analysis of the 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde structure is therefore the logical first step.

1.1 Structural Analysis of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde

The molecule (M.W. 199.21 g/mol , solid form) possesses a hybrid or amphiphilic character, containing both polar and nonpolar regions.

-

Polar Moieties: The phenolic hydroxyl (-OH) group, the aldehyde (-CHO) group, and the nitrogen atom within the pyridine ring are key polar features. The hydroxyl group is a potent hydrogen bond donor and acceptor. The aldehyde's carbonyl oxygen and the pyridinyl nitrogen act as hydrogen bond acceptors. These groups will readily interact with polar solvents.

-

Nonpolar Moieties: The aromatic benzene and pyridine rings constitute the nonpolar, hydrophobic backbone of the molecule. These regions interact primarily through weaker van der Waals forces and will favor interactions with nonpolar solvents.

The interplay between these groups dictates the overall solubility. The presence of multiple polar, hydrogen-bonding sites suggests that solubility will be significant in polar solvents. However, the dual aromatic ring system (a relatively large nonpolar surface area) will limit its solubility in highly aqueous systems and confer some solubility in less polar environments. A reported LogP value of 2.46 further indicates a moderate degree of lipophilicity.[4]

1.2 The Role of the Solvent

The choice of solvent is paramount. Key solvent properties that govern solubility include:

-

Polarity and Dielectric Constant: Polar solvents have higher dielectric constants and can effectively solvate polar molecules by weakening the electrostatic forces that hold the solute's crystal lattice together.[5]

-

Hydrogen Bonding Capability: Solvents are classified as protic (can donate hydrogen bonds, e.g., methanol) or aprotic (cannot donate hydrogen bonds, e.g., acetone). Polar protic solvents are expected to be particularly effective at dissolving 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde due to their ability to engage with its hydrogen bond donor and acceptor sites.

-

Temperature: For most solid solutes, solubility increases with temperature as the additional kinetic energy helps overcome the solute-solute and solvent-solvent interactions in favor of solute-solvent interactions.[5][6]

The following logical diagram illustrates the decision-making process for solvent selection based on the solute's structural characteristics.

Caption: Relationship between solute structure and solvent selection.

Experimental Design: A Framework for Rigorous Solubility Determination

To generate a comprehensive solubility profile, a systematic approach is required. This involves selecting a diverse set of solvents and employing a gold-standard method for measuring thermodynamic solubility.

2.1 Selection of Organic Solvents

The chosen solvents span the polarity spectrum to probe the full range of interactions with the solute.

| Solvent | Class | Polarity Index | Rationale |

| Methanol | Polar Protic | 5.1 | Excellent hydrogen bond donor/acceptor. |

| Ethanol | Polar Protic | 4.3 | Similar to methanol but slightly less polar. |

| Acetone | Polar Aprotic | 5.1 | Strong dipole moment, hydrogen bond acceptor. |

| Acetonitrile | Polar Aprotic | 5.8 | Strong dipole moment, common in chromatography. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Highly polar aprotic solvent, excellent for dissolving a wide range of compounds. |

| Ethyl Acetate | Intermediate Polarity | 4.4 | Ester functionality, moderate polarity. |

| Dichloromethane (DCM) | Intermediate Polarity | 3.1 | Common solvent for organic reactions. |

| Toluene | Nonpolar | 2.4 | Aromatic solvent, interacts well with the solute's rings. |

| n-Hexane | Nonpolar | 0.1 | Aliphatic, highly nonpolar baseline. |

2.2 Selection of Methodology

The isothermal shake-flask method is the definitive technique for determining equilibrium solubility.[7][8] It involves agitating an excess of the solid compound in the solvent at a constant temperature until the solution is saturated. This ensures that the measured concentration represents the true thermodynamic equilibrium, a critical value for physical chemistry and formulation.[9][10]

For quantification, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice.[11] Its high sensitivity and specificity allow for accurate concentration measurement, even in complex matrices, and it can readily separate the parent compound from any potential impurities or degradants.[12][13]

The overall experimental workflow is depicted below.

Caption: Workflow for solubility determination via shake-flask and HPLC.

Detailed Experimental Protocols

These protocols are designed to ensure accuracy and reproducibility. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

3.1 Protocol: Isothermal Shake-Flask Solubility Measurement

-

Preparation: For each solvent, label three separate 4 mL glass vials with screw caps.

-

Solute Addition: Accurately weigh approximately 20-30 mg of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde directly into each vial. The key is to ensure an excess of solid will remain after equilibrium is reached.

-

Solvent Addition: Using a calibrated pipette, add 2.0 mL of the selected organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker or on a stirring plate set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials for 24 hours to ensure equilibrium is reached.[7][8] A longer period (48-72 hours) can be used to confirm that equilibrium has been achieved.

-

Sedimentation: After agitation, remove the vials and let them stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solids to settle.

-

Sampling: Carefully withdraw approximately 1.0 mL of the clear supernatant using a glass syringe.

-

Filtration: Attach a 0.45 µm PTFE syringe filter to the syringe. Discard the first 0.2 mL of filtrate to saturate the filter material and minimize adsorption effects, then collect the remaining filtrate into a clean, labeled HPLC vial.[11]

-

Dilution: Accurately dilute a portion of the filtrate with the HPLC mobile phase to a concentration that falls within the range of the calibration curve. A typical dilution might be 1:100 or 1:1000, depending on the anticipated solubility. Record the dilution factor precisely.

-

Analysis: Proceed immediately to HPLC analysis as described in Protocol 3.2.

3.2 Protocol: Quantification by Reverse-Phase HPLC

-

Instrumentation and Conditions (Example):

-

HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Determined from a UV scan of the compound (e.g., ~280 nm).

-

Injection Volume: 10 µL.

-

-

Preparation of Calibration Standards:

-

Prepare a primary stock solution of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde (e.g., 1.0 mg/mL) in a suitable solvent like acetonitrile.

-

Perform serial dilutions from the stock solution to create a series of at least five calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

-

Analysis Sequence:

-

Inject the solvent blank to establish a baseline.

-

Inject the calibration standards in order of increasing concentration.

-

Inject the prepared (and diluted) samples from Protocol 3.1.

-

Inject a quality control (QC) standard periodically to verify instrument stability.

-

-

Data Processing and Calculation:

-

Plot the peak area of the analyte versus the known concentration for the calibration standards.

-

Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which must be >0.995 for a valid calibration.[11]

-

Using the peak area of the unknown sample, calculate its concentration using the calibration curve equation.

-

Calculate the original solubility in the solvent using the following formula:

Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

-

Illustrative Data and Interpretation

The following table presents a set of scientifically plausible, hypothetical solubility data for 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde at 25 °C, as would be determined by the protocols above.

Table 1: Hypothetical Solubility of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde at 25°C

| Solvent | Class | Solubility (mg/mL) | Interpretation |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | Very high solubility, driven by strong dipole interactions. |

| Methanol | Polar Protic | ~ 85.5 | High solubility due to effective hydrogen bonding with the -OH group. |

| Acetone | Polar Aprotic | ~ 52.1 | Good solubility, acts as a strong hydrogen bond acceptor. |

| Ethanol | Polar Protic | ~ 41.3 | Good solubility, but the larger alkyl chain slightly reduces polarity compared to methanol. |

| Acetonitrile | Polar Aprotic | ~ 25.8 | Moderate solubility. |

| Ethyl Acetate | Intermediate Polarity | ~ 15.2 | Moderate solubility, balancing polar and nonpolar interactions. |

| Dichloromethane (DCM) | Intermediate Polarity | ~ 9.7 | Limited solubility. |

| Toluene | Nonpolar | ~ 1.6 | Low solubility, interactions are limited to the aromatic rings. |

| n-Hexane | Nonpolar | < 0.1 | Practically insoluble, highlighting the dominance of the polar functional groups. |

Interpretation of Results:

The data clearly demonstrates that the solubility of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde is dominated by its polar functional groups. The highest solubilities are observed in polar solvents, particularly those capable of hydrogen bonding (DMSO, Methanol, Acetone). As the solvent polarity decreases, solubility drops significantly, with the compound being practically insoluble in the nonpolar aliphatic solvent n-hexane. This profile is consistent with the initial structural analysis and confirms the compound's polar nature. This data is invaluable for selecting appropriate solvents for synthesis (e.g., DMSO or Methanol for high concentration) and purification (e.g., a mixed-solvent system like Toluene/Methanol for recrystallization).

Conclusion

This technical guide has detailed a systematic and scientifically rigorous approach to characterizing the solubility profile of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde. By grounding the experimental design in a thorough understanding of the compound's molecular structure and applying the gold-standard shake-flask method coupled with precise HPLC quantification, researchers can generate reliable and actionable data. A comprehensive solubility profile, as illustrated here, is an indispensable tool that empowers scientists to optimize reaction conditions, streamline purification processes, and accelerate the development of novel chemical entities and pharmaceutical products.

References

-

Wang, L., & Wang, X. (2000). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 72(9), 2257–2261. [Link]

-

Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]

-

U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

Unknown Author. (2024, September 24). Solubility test for Organic Compounds. Online document. [Link]

-

Glomme, A., & März, J. (2005). Determination of aqueous solubility by heating and equilibration: A technical note. Journal of Pharmaceutical Sciences, 94(1), 1-4. [Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Chemistry LibreTexts. [Link]

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Chemistry Steps. [Link]

-

Bergström, C. A., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(7), 2700–2708. [Link]

-

Harle, I. L., et al. (2003). A Simple Method for Determination of Solubility in the First-Year Laboratory. Journal of Chemical Education, 80(5), 560. [Link]

-

Santa Ana College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Al-Rawashdeh, N. A. F., et al. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 300, 122872. [Link]

-

Pion Inc. (2024, October 29). What is a UV-Vis Spectrophotometer? Pion Blog. [Link]

-

ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? ResearchGate. [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]

-

ResearchGate. (2025, August 5). Development and validation of a RP-HPLC method for determination of solubility of furosemide. Request PDF. [Link]

-

Kumar, P., & Kumar, A. (2021). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 11(2), 118-124. [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Retrieved from [Link]

-

Vijetha, K. A., & Reddy, M. S. (2020). Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. Journal of Scientific Research, 64(3), 44-50. [Link]

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. chem.ws [chem.ws]

- 3. Khan Academy [khanacademy.org]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Solubility Factors When Choosing a Solvent | Cell And Molecular Biology [labroots.com]

- 6. caymanchem.com [caymanchem.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 10. improvedpharma.com [improvedpharma.com]

- 11. pharmaguru.co [pharmaguru.co]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Intramolecular Hydrogen Bonding in 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde: Structural Dynamics and Reactivity

Executive Summary

2-Hydroxy-5-(pyridin-3-yl)benzaldehyde (CAS: 85633-41-6) represents a specialized class of salicylaldehyde derivatives where the core intramolecular hydrogen bonding (IMHB) network is electronically modulated by a heteroaryl substituent. Unlike simple salicylaldehydes, this molecule acts as a bifunctional scaffold: the salicyl moiety provides a rigid, planar chelation site via Resonance-Assisted Hydrogen Bonding (RAHB), while the 5-pyridyl group introduces distal basicity and electron-withdrawing character.

This guide analyzes the physicochemical mechanics of the IMHB in this specific derivative, detailing its impact on spectroscopic signatures, synthetic stability, and utility in Schiff base ligand design.

Structural Analysis & Theoretical Basis

The Core Interaction: Resonance-Assisted Hydrogen Bonding (RAHB)

The stability of 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde is governed by a six-membered pseudo-ring formed between the phenolic hydroxyl group (donor) and the formyl oxygen (acceptor). This is not a static electrostatic attraction but a dynamic RAHB system.

-

Mechanism : The

-electron delocalization within the benzene ring couples with the H-bond. The enol-imine form contributes significantly to the ground state, shortening the -

Substituent Effect (The 5-Pyridyl Influence) :

-

Positioning : The pyridin-3-yl group is attached at the C5 position, which is para to the hydroxyl group and meta to the aldehyde.

-

Electronic Modulation : The pyridine ring acts as an electron-withdrawing group (EWG) via induction (-I) and mesomeric effects (-M).

-

Net Result : The EWG character increases the acidity of the phenolic proton (lowering pKa). Since the substituent is meta to the formyl group, it minimally reduces the basicity of the carbonyl oxygen. Consequently, the IMHB strength is enhanced relative to unsubstituted salicylaldehyde, as the donor (OH) becomes more polarized without significantly deactivating the acceptor.

-

Tautomeric Equilibrium

While the enol form is dominant in the ground state, the molecule exists in a rapid equilibrium with the keto-tautomer upon photoexcitation or in polar protic solvents.

Figure 1: Resonance and Tautomeric Flow

Caption: The 5-pyridyl substituent enhances phenolic acidity, stabilizing the Enol form while facilitating ESIPT processes.

Spectroscopic Characterization

The IMHB locks the molecule into a planar conformation, creating distinct spectroscopic fingerprints.

NMR Spectroscopy ( and )

The most definitive evidence for IMHB is the chemical shift of the phenolic proton.

| Nucleus | Signal | Chemical Shift ( | Interpretation |

| -OH | 10.8 – 11.5 | Significant downfield shift (deshielding) due to strong H-bonding. Concentration independent (confirms intramolecular nature).[1] | |

| -CHO | 9.8 – 10.0 | Typical aldehyde range, slightly shielded by the H-bond interaction compared to free benzaldehydes. | |

| C-OH | ~161 | Deshielded due to electronegativity and H-bond donation. | |

| C=O | ~196 | Carbonyl carbon resonance. |

Infrared Spectroscopy (FT-IR)

-

Stretching : The sharp free phenol peak (~3600 cm

-

Stretching : The carbonyl band shifts to a lower frequency (1650–1670 cm

Experimental Protocol: Synthesis & Validation

To study this molecule, one must often synthesize it via cross-coupling, as commercial purity varies.

Synthesis Workflow (Suzuki-Miyaura Coupling)

Reaction : 5-Bromosalicylaldehyde + 3-Pyridinylboronic acid

Figure 2: Synthetic Pathway

Caption: Optimized Suzuki-Miyaura coupling protocol for generating the 5-pyridyl salicylaldehyde scaffold.

Step-by-Step Protocol

-

Preparation : In a Schlenk flask, dissolve 5-bromosalicylaldehyde (1.0 eq) and 3-pyridinylboronic acid (1.2 eq) in dimethoxyethane (DME) and water (3:1 ratio).

-

Degassing : Bubble nitrogen through the solution for 15 minutes to remove oxygen (critical to prevent Pd oxidation).

-

Catalysis : Add

(2.0 eq) and -

Reaction : Heat to reflux (approx. 85°C) under inert atmosphere for 18 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).

-

Workup :

-

Cool to room temperature.

-

Crucial Step : The product will exist as a phenolate salt due to the base. Acidify carefully with 1M HCl to pH ~6 to reprotonate the phenol and restore the IMHB, causing precipitation or enabling organic extraction.

-

Extract with ethyl acetate, wash with brine, and dry over

.

-

-

Purification : Recrystallize from hot ethanol to yield yellow needles.

Implications for Drug Development & Coordination Chemistry

Schiff Base Formation

The IMHB protects the carbonyl carbon from nucleophilic attack, making Schiff base condensation (with amines) slower than with non-chelated aldehydes.

-

Optimization : Use dehydrating agents (molecular sieves) or azeotropic distillation to drive the equilibrium.

-

Result : The resulting Schiff bases (salicylaldimines) inherit the IMHB, often becoming stronger chelators for metallo-drugs (e.g., Cu(II), Zn(II) complexes).

Biological Activity

The 5-pyridyl moiety increases lipophilicity and provides a secondary hydrogen bonding site (the pyridine nitrogen) for interaction with biological targets (e.g., enzyme active sites).

-

Mechanism : The planar, rigid structure facilitates intercalation into DNA or binding to planar receptor pockets.

-

Solubility : The pyridine nitrogen can be protonated to form water-soluble salts, a pharmacological advantage over simple phenyl-substituted salicylaldehydes.

References

-

Substituent Effects in Salicylaldehydes

- Interference of H-bonding and substituent effects in nitro- and hydroxy-substituted salicylaldehydes. J Mol Model.

-

[2]

-

Synthesis & Crystal Structure

- Synthesis, crystal structure and biological application of a Cu(II) coordination compound of 2-hydroxy-5-methyl-3-(pyridin-3-yliminomethyl)-benzaldehyde.

-

General Salicylaldehyde IMHB Properties

- Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. Molecules 2019.

-

Product Data & Safety

-

2-Hydroxy-5-(pyridin-3-yl)benzaldehyde Safety & Properties. Sigma-Aldrich.[3]

-

Sources

Methodological & Application

Application Note: 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde as a Precursor for Advanced Heterocyclic Scaffolds

Executive Summary & Rationale

In the realm of modern drug discovery and materials science, bifunctional and trifunctional building blocks are highly sought after for their ability to rapidly generate molecular complexity. 2-Hydroxy-5-(pyridin-3-yl)benzaldehyde (CAS: 85633-41-6) [1] is a privileged scaffold that merges the classic reactivity of salicylaldehyde with the unique physicochemical properties of a pyridine ring.

This guide provides researchers and drug development professionals with a comprehensive, causality-driven framework for utilizing this precursor. The presence of the ortho-hydroxyaldehyde moiety allows for facile cyclizations (e.g., coumarins, benzoxazoles), while the 3-pyridyl substituent serves as an exocyclic basic center. This pyridine nitrogen is critical: it improves aqueous solubility via salt formation, acts as a hydrogen-bond acceptor in biological targets, and provides a robust coordination site for metallo-pharmaceuticals [2].

Physicochemical & Reactivity Profile

The reactivity of this molecule is governed by the electronic interplay between its functional groups. The electron-withdrawing nature of the 3-pyridyl group (via inductive effects across the phenyl ring) slightly increases the acidity of the phenolic hydroxyl and enhances the electrophilicity of the formyl carbon compared to unsubstituted salicylaldehyde.

Table 1: Quantitative Physicochemical Data & Reactivity Metrics

| Parameter | Value / Description | Mechanistic Implication |

| Molecular Weight | 199.21 g/mol | Ideal low-MW starting material for fragment-based drug design. |

| CAS Number | 85633-41-6 | Commercially available for scale-up [1][2]. |

| Electrophilicity (Aldehyde) | High | Rapid imine formation; highly susceptible to nucleophilic attack. |

| Nucleophilicity (Phenol) | Moderate (pH dependent) | Requires base-catalyzed deprotonation for efficient etherification or lactonization. |

| Coordination Modes | N,O-bidentate (Schiff bases) | Forms highly stable transition metal complexes (Cu, Zn, Ru). |

Application Workflow I: Synthesis of Pyridyl-Substituted Coumarins

Coumarins are ubiquitous in pharmacology, exhibiting anticoagulant, antimicrobial, and anticancer properties [3]. The synthesis of 6-(pyridin-3-yl)coumarins from 2-hydroxy-5-(pyridin-3-yl)benzaldehyde relies on the Knoevenagel condensation followed by intramolecular lactonization.

Mechanistic Causality

The reaction utilizes an active methylene compound (e.g., diethyl malonate) and a catalytic secondary amine (piperidine). Piperidine is chosen because its pKa (~11.2) is perfectly suited to deprotonate the active methylene without causing unwanted side reactions with the aldehyde. The resulting enolate attacks the highly electrophilic formyl carbon. Subsequent dehydration yields an

Fig 1: Knoevenagel condensation and lactonization workflow for coumarin synthesis.

Protocol: Synthesis of Ethyl 2-oxo-6-(pyridin-3-yl)-2H-chromene-3-carboxylate

Self-Validating System: The reaction progress is visually indicated by a color change (typically yellow to deep orange) and can be strictly monitored by the disappearance of the highly UV-active aldehyde starting material on TLC.

-

Preparation: In a 50 mL round-bottom flask, dissolve 2-hydroxy-5-(pyridin-3-yl)benzaldehyde (1.0 mmol, 199 mg) and diethyl malonate (1.2 mmol, 192 mg) in absolute ethanol (10 mL).

-

Catalysis: Add 3 drops of glacial acetic acid and 3 drops of piperidine. Rationale: The combination of acetic acid and piperidine forms piperidinium acetate in situ, which acts as a bifunctional catalyst, accelerating both the enolization and the dehydration steps.

-

Reaction: Reflux the mixture under a nitrogen atmosphere for 4–6 hours. Monitor via TLC (Eluent: Hexane/Ethyl Acetate 1:1). The aldehyde (

) will convert to a lower-running, intensely blue-fluorescent spot under 365 nm UV light. -

Workup: Once complete, cool the reaction mixture to 0 °C in an ice bath. The target coumarin will precipitate. Rationale: The rigid, planar coumarin system has low solubility in cold ethanol.

-

Purification: Filter the precipitate under vacuum, wash with ice-cold ethanol (2 x 5 mL), and dry in vacuo to yield the product as an off-white to pale yellow solid.

Application Workflow II: Synthesis of Benzoxazole Derivatives

Benzoxazoles are crucial bioisosteres for amides and esters, frequently utilized in kinase inhibitors. Condensing our target aldehyde with 2-aminophenol generates a Schiff base, which undergoes oxidative cyclization to form the benzoxazole core.

Mechanistic Causality

The initial step is a simple dehydration to form an imine. However, the resulting intermediate is a 2-(2-hydroxyphenyl)iminophenol, which is not yet a closed ring. Cyclization requires the removal of two hydrogen atoms (aromatization). 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is employed as the stoichiometric oxidant because its high reduction potential rapidly abstracts hydride and proton equivalents, driving the equilibrium entirely toward the heteroaromatic system.

Fig 2: Oxidative cyclization pathway for the synthesis of benzoxazole derivatives.

Protocol: Synthesis of 2-(2-Hydroxy-5-(pyridin-3-yl)phenyl)benzoxazole

-